Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate
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Overview
Description
Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate is an organic compound with a complex structure that includes an amino group, a hydroxyphenyl group, and a methylbutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce an amine.
Scientific Research Applications
Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 2-(4-chlorophenyl)propanoate
- Methyl 3-(4-aminophenyl)propanoate
Uniqueness
Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate is unique due to the presence of both an amino group and a hydroxyphenyl group in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,10(13)11(15)16-3)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3 |
InChI Key |
PKPBHEVBZLVPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C(C(=O)OC)N |
Origin of Product |
United States |
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